Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Purity Quality Control Procurement

Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 17288-31-2) is a heterocyclic compound belonging to the pyrrolo[3,2-b]pyridine family, characterized by a fused pyrrole-pyridine core with a benzyloxy substituent at the 5-position and an ethyl carboxylate at the 2-position. Its molecular formula is C₁₇H₁₆N₂O₃ with a molar mass of 296.32 g/mol, and it is typically supplied as a research chemical with a purity of ≥95%.

Molecular Formula C17H16N2O3
Molecular Weight 296.32 g/mol
Cat. No. B12892779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Molecular FormulaC17H16N2O3
Molecular Weight296.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1)C=CC(=N2)OCC3=CC=CC=C3
InChIInChI=1S/C17H16N2O3/c1-2-21-17(20)15-10-14-13(18-15)8-9-16(19-14)22-11-12-6-4-3-5-7-12/h3-10,18H,2,11H2,1H3
InChIKeyNPGRQLJABSYUIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate: A Specialized Pyrrolopyridine Building Block for Targeted Synthesis


Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 17288-31-2) is a heterocyclic compound belonging to the pyrrolo[3,2-b]pyridine family, characterized by a fused pyrrole-pyridine core with a benzyloxy substituent at the 5-position and an ethyl carboxylate at the 2-position . Its molecular formula is C₁₇H₁₆N₂O₃ with a molar mass of 296.32 g/mol, and it is typically supplied as a research chemical with a purity of ≥95% . The compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules [1].

Why Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Cannot Be Simply Replaced by In-Class Analogs


Pyrrolo[3,2-b]pyridine derivatives exhibit highly divergent biological and chemical properties depending on the specific substitution pattern, as demonstrated by structure-activity relationship (SAR) studies on the gastric proton pump where alterations at positions 1, 3, and 5 profoundly influenced anti-secretory activity, lipophilicity, and pKa values [1]. The unique combination of a 5-benzyloxy protecting group and a 2-ethyl carboxylate in this compound enables orthogonal deprotection and downstream functionalization strategies that are not accessible with the simpler 5-methoxy or 5-unsubstituted analogs, which lack the benzyl group that can be removed under mild hydrogenolysis conditions without disturbing the ester moiety . Therefore, direct substitution with a generic pyrrolopyridine building block would compromise the synthetic route and potentially alter the biological profile of the final target molecule.

Quantitative Differentiation Evidence for Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate


Purity Grade Comparison: AKSci 95% vs. MolCore NLT 98%

Commercially available ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is offered at distinct purity tiers. AKSci supplies the compound at 95% purity , while MolCore provides a higher grade with NLT 98% purity, certified under ISO quality systems . This quantitative difference in purity specification is critical for applications requiring minimal impurities, such as lead optimization in medicinal chemistry or where by-products from the synthesis of the core scaffold could interfere with biological assays.

Purity Quality Control Procurement

Synthetic Versatility: Orthogonal Protecting Group Strategy Allows for Selective Deprotection

The compound features a benzyl ether at the 5-position and an ethyl ester at the 2-position. The benzyl group can be selectively removed via catalytic hydrogenation (e.g., H₂, Pd/C) without affecting the ethyl ester [1], whereas the methyl ether analog (5-methoxy-1H-pyrrolo[3,2-b]pyridine, CAS 17288-40-3) requires harsh conditions (e.g., BBr₃) that would also cleave the ester . This orthogonal stability profile provides a distinct synthetic advantage, enabling sequential functionalization of the pyrrolopyridine core.

Synthetic Chemistry Protecting Group Strategy Medicinal Chemistry

Positional Isomer Advantage: 5-Benzyloxy vs. 7-Benzyloxy Substitution

The substitution position of the benzyloxy group on the pyrrolo[3,2-b]pyridine scaffold dictates the electronic environment and binding orientation. Patents describing pyrrolo[3,2-b]pyridine kinase inhibitors emphasize the 5-position as a critical site for modulating activity, with 5-substituted derivatives showing potent inhibition of targets such as FGFR and casein kinase Iε [1], whereas 7-benzyloxy analogs (e.g., CAS 357263-44-6) are employed in different chemotypes and may exhibit altered selectivity profiles . While direct head-to-head data are lacking, the distinct synthetic routes and target affinities reported for each regioisomer underscore that they are not interchangeable.

Regiochemistry Kinase Inhibition Structure-Activity Relationship

Physicochemical Property Tuning: Lipophilicity Modulation via Ethyl Ester

The ethyl ester group at the 2-position provides an optimal balance of lipophilicity for membrane permeability during cellular assays. Compared to the corresponding carboxylic acid (5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, CAS 17288-34-5), which has a lower clogP and may exhibit poor passive membrane diffusion, the ethyl ester is more cell-permeable yet can be readily hydrolyzed to the active acid in vivo if desired [1]. In the gastric acid secretion SAR study, modifications at the 2-position were found to significantly influence lipophilicity and pKa, directly impacting biological activity [2].

Lipophilicity Drug-likeness SAR

Optimal Application Scenarios for Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate


Synthesis of 5-Hydroxy-Pyrrolopyridine-Based Kinase Inhibitors

The benzyloxy group serves as a latent hydroxyl functionality. After constructing the desired pyrrolopyridine-2-carboxylate scaffold and performing subsequent transformations (e.g., amidation, Suzuki coupling), the benzyl group can be removed by hydrogenolysis to unveil a 5-hydroxy group, which is a key hydrogen-bond donor in many kinase inhibitor pharmacophores [1]. This strategy is employed in the synthesis of FGFR and casein kinase Iε inhibitors, where the 5-OH group directly interacts with the kinase hinge region.

Lead Optimization in Medicinal Chemistry Campaigns

The compound's ethyl ester allows for rapid analog generation through hydrolysis to the carboxylic acid followed by amide coupling, enabling the exploration of structure-activity relationships at the 2-position. The orthogonal stability of the benzyl ether ensures that the 5-position remains protected during these manipulations, avoiding unwanted side reactions [2]. This makes it a valuable intermediate for parallel synthesis libraries targeting protein kinases.

Quality-Sensitive Biological Assay Development

For high-throughput screening (HTS) campaigns or cellular assays where trace impurities can lead to false positives, the NLT 98% purity grade from ISO-certified suppliers like MolCore is recommended . Lower purity grades (e.g., 95%) may contain residual palladium or copper catalysts from the cyclization step, which can inhibit certain enzymes and confound assay results.

Custom Synthesis of Patent-Protected Chemical Space

The specific substitution pattern (5-benzyloxy, 2-ethyl carboxylate) matches intermediates claimed in patent families for pyrrolopyridine-based kinase inhibitors, making this compound a direct starting material for synthesizing proprietary structures within the freedom-to-operate landscape of FGFR and CK1 inhibitor patents [3].

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